1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
This compound is a mouthful, but its structure is intriguing. Let’s break it down:
Name: 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone
Structure: It consists of a quinoline ring fused with a dithioloquinoline moiety, connected to an ethanone group via an oxygen atom.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound exhibits redox properties.
Common Reactions:
Major Products: Dihydro derivatives, such as 1,4-dihydropyridines, are formed.
Scientific Research Applications
Chemistry: Used as a model compound for studying oxidative stress and antioxidant properties.
Biology: Investigated for potential protective effects against oxidative damage in cellular systems.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its complex structure.
Mechanism of Action
Targets: Likely interacts with cellular components involved in redox balance.
Pathways: May modulate oxidative stress-related pathways.
Comparison with Similar Compounds
Uniqueness: Its fused quinoline-dithioloquinoline structure sets it apart.
Similar Compounds: Other 1,4-dihydropyridines, such as Bay K8644 and Manidipine hydrochloride
Properties
Molecular Formula |
C24H19NO2S3 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H19NO2S3/c1-24(2)22-21(23(28)30-29-22)18-9-5-6-10-19(18)25(24)20(26)14-27-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
BELUBWZUPDAUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)COC4=CC5=CC=CC=C5C=C4)C(=S)SS2)C |
Origin of Product |
United States |
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